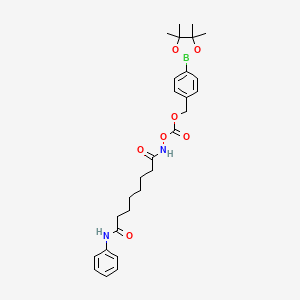![molecular formula C8H11N3OS B14897131 2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B14897131.png)
2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one is a fused pyrimidine compound that has garnered interest in medicinal chemistry due to its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes, including cell division, and their deregulation is often associated with diseases such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one typically involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates. These intermediates are then subjected to various derivatization reactions to yield the desired compound . One common synthetic route involves the Suzuki-Miyaura coupling reaction, followed by amide formation and cyclization under acidic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable chemical synthesis techniques that ensure high yield and purity. The use of palladium-catalyzed coupling reactions and efficient purification methods are crucial for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran or ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through the inhibition of kinases. Kinases are enzymes that transfer phosphate groups to specific substrates, and their inhibition can disrupt various cellular signaling pathways. The molecular targets of 2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one include kinases involved in cell division and survival, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: A quinazoline-based kinase inhibitor used in cancer treatment.
Erlotinib: Another quinazoline-based kinase inhibitor with similar applications.
Vandetanib: A kinase inhibitor used for the treatment of certain types of cancer.
Uniqueness
2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one is unique due to its fused pyrimidine structure, which provides a versatile scaffold for the development of novel kinase inhibitors. Its methylthio group also offers additional sites for chemical modification, enhancing its potential as a drug candidate .
Properties
Molecular Formula |
C8H11N3OS |
|---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
2-methylsulfanyl-5,6,7,8-tetrahydro-4aH-pyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H11N3OS/c1-13-8-10-6-4-9-3-2-5(6)7(12)11-8/h5,9H,2-4H2,1H3 |
InChI Key |
MLAZODCYMFLAEI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=O)C2CCNCC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![n-[1-(2-Benzofuranyl)ethyl]-n-methylsulfamide](/img/structure/B14897068.png)

![2-((Difluoromethyl)thio)-3-methylbenzo[d]thiazol-3-ium trifluoromethanesulfonate](/img/structure/B14897075.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-ethyl-N-(2-methylprop-2-en-1-yl)acetamide](/img/structure/B14897077.png)
![n-(2-Fluorobenzyl)-1h-benzo[d]imidazol-2-amine](/img/structure/B14897083.png)






![1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione](/img/structure/B14897134.png)
